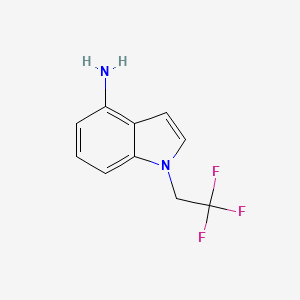

1-(2,2,2-Trifluoroethyl)indol-4-amine

説明

1-(2,2,2-Trifluoroethyl)indol-4-amine is a fluorinated indole derivative characterized by a trifluoroethyl group at the 1-position and an amine at the 4-position of the indole ring. This structural motif confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . The trifluoroethyl group is a critical pharmacophore in medicinal chemistry, often used to modulate bioavailability and target binding .

Structure

3D Structure

特性

IUPAC Name |

1-(2,2,2-trifluoroethyl)indol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-8(14)2-1-3-9(7)15/h1-5H,6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDYGNBBLFTFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)indol-4-amine has a wide range of applications in scientific research:

Medicinal Chemistry

- Antiviral Properties : The compound has been studied for its potential antiviral activities. Its ability to inhibit viral replication makes it a candidate for further exploration in antiviral drug development.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation through its interaction with specific molecular targets involved in inflammatory pathways.

- Anticancer Activity : The compound shows promise in inducing apoptosis in cancer cells by activating apoptotic pathways. It has been tested against various cancer cell lines with notable cytotoxic effects.

- Enzyme Inhibition : Notably, this compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis in malaria parasites. In vitro studies have demonstrated potent inhibitory effects against Plasmodium falciparum and Plasmodium vivax with IC50 values less than 0.03 μM.

- Mechanism of Action : The trifluoroethyl group enhances binding affinity to receptors and enzymes, leading to various biological effects such as inhibition of viral replication and modulation of inflammatory responses.

Case Studies and Research Findings

Numerous studies have highlighted the potential of this compound:

- Antimalarial Studies : Clinical investigations have shown that this compound can provide single-dose cures for P. falciparum malaria while exhibiting lower efficacy against P. vivax.

- Antitumor Research : Various derivatives of indole compounds have demonstrated significant cytotoxic effects against different cancer cell lines.

類似化合物との比較

Key Observations:

- Halogenation Effects : The iodinated derivative (340.08 g/mol) exhibits significantly higher molecular weight and density compared to the parent compound, likely influencing its pharmacokinetic profile .

- Substituent Position : Fluorine at C4 (as in ) or hydroxyl at C4 (as in ) alters electronic properties and biological target engagement.

準備方法

Fischer Indole Synthesis for Indole Core Assembly

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds, typically yielding 2,3-disubstituted indoles. For 1-(2,2,2-trifluoroethyl)indol-4-amine, a modified approach is required to introduce the 4-amino and 1-trifluoroethyl groups post-cyclization.

In a representative procedure, 4-nitroindole is synthesized via cyclization of 4-nitrophenylhydrazine with a ketone derivative. Subsequent reduction of the nitro group to an amine is achieved using hydrogenation over palladium on carbon (Pd/C), yielding 4-aminoindole. However, direct introduction of the trifluoroethyl group at the indole nitrogen (N1) poses steric and electronic challenges, necessitating protective group strategies.

N1-Trifluoroethylation Strategies

Trifluoroethylation at the indole nitrogen typically employs alkylation reactions using 2,2,2-trifluoroethylating agents. A widely used reagent is 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), which reacts with the indole anion generated under basic conditions (e.g., potassium carbonate in acetonitrile).

Table 1: Comparison of Trifluoroethylation Methods

The electrophilic approach using mesityl-iodonium triflate (developed by Novák et al.) offers superior regioselectivity for N1 functionalization under mild conditions. This method avoids the need for preformed indole anions, enabling reactions at room temperature with short reaction times (1 hour) and high yields (92%).

Protective Group Utilization for Selective Amination

Introducing the 4-amino group requires protective strategies to prevent undesired side reactions. Triisopropylsilyl (TIPS) and tert-butoxycarbonyl (Boc) groups are commonly employed:

- TIPS Protection : 4-Nitroindole is protected with TIPS chloride under basic conditions, shielding the N1 position during subsequent steps.

- Nitro Reduction and Boc Protection : After hydrogenation to 4-aminoindole, the amine is protected with Boc anhydride, enabling safe trifluoroethylation at N1.

- Deprotection : Final cleavage of Boc groups is achieved using trifluoroacetic acid (TFA), yielding the free amine.

Key Challenge : Competitive alkylation at the 4-amino group can occur if protection is incomplete, necessitating rigorous monitoring via LC-MS.

Modern Catalytic and Direct Functionalization Methods

Direct C–H Trifluoroethylation

A breakthrough in indole chemistry involves metal-free C–H trifluoroethylation using 2,2,2-trifluoroethyl(mesityl)iodonium triflate. This electrophilic reagent enables direct N1 functionalization without preactivation, operating under ambient conditions with broad functional group tolerance. The reaction proceeds via a proposed iodonium-mediated mechanism, where the indole attacks the electrophilic trifluoroethyl group.

Advantages :

Palladium-Catalyzed Coupling for Complex Derivatives

In cases requiring additional substituents, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed. For example, 4-aminoindole derivatives can be coupled with trifluoroethyl boronic esters under Pd(OAc)₂ catalysis. However, this method is less prevalent due to the instability of trifluoroethyl boronates.

Industrial-Scale Production and Optimization

Solvent and Temperature Optimization

Industrial protocols prioritize solvent systems that balance reactivity and safety. Acetonitrile (MeCN) and tetrahydrofuran (THF) are preferred for alkylation steps due to their ability to dissolve both organic and inorganic reagents. Elevated temperatures (60–80°C) improve reaction rates but risk decomposition of the trifluoroethyl group, necessitating precise thermal control.

Table 2: Industrial Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–60°C | >80% yield at 50°C |

| Solvent | MeCN/THF (3:1) | Enhances reagent solubility |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Reduces costs vs. 10 mol% |

Crystallization and Purification

Final purification often involves silica gel chromatography, but industrial-scale processes favor crystallization. The hydrochloride salt of this compound exhibits high crystallinity from ethanol/water mixtures, enabling >95% purity after recrystallization.

Analytical Characterization

Spectroscopic Techniques

- ¹H/¹³C NMR : Characteristic shifts include δ = 5.24 ppm (trifluoroethyl CH₂) and δ = 7.35–7.80 ppm (indole aromatic protons).

- HRMS : Molecular ion peak at m/z 245.0921 [M+H]⁺ confirms the molecular formula C₁₀H₁₀F₃N₂.

- X-ray Crystallography : Resolves regiochemical ambiguities in N1-substituted indoles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2,2,2-Trifluoroethyl)indol-4-amine?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, alkylation of indole precursors with 2,2,2-trifluoroethyl trifluoromethanesulfonate (a strong alkylating agent) under palladium-catalyzed cross-coupling conditions is a key step . Reaction optimization includes using inert atmospheres (N₂/Ar), polar aprotic solvents (e.g., MeCN), and bases like K₂CO₃ to neutralize acidic byproducts. Yields can vary (e.g., 26% in one reported case), necessitating purification via silica gel chromatography .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LCMS) are critical. For instance, ¹H-NMR (400 MHz, CDCl₃) reveals characteristic signals: a quartet (δ = 5.24 ppm) for the trifluoroethyl group and aromatic protons (δ = 8.17–8.64 ppm) . LCMS monitors reaction progress and confirms molecular ion peaks.

Q. What are the primary physicochemical properties of this compound relevant to biological assays?

- Methodological Answer : The trifluoroethyl group enhances lipophilicity and metabolic stability, as seen in structurally similar compounds . Key properties include logP (estimated via computational tools), solubility in DMSO for in vitro assays, and stability under physiological pH (validated via HPLC).

Advanced Research Questions

Q. How can reaction yields for the trifluoroethylation step be optimized, and what factors contribute to variability?

- Methodological Answer : Catalyst selection (e.g., Pd(PPh₃)₂Cl₂ vs. CuI), solvent polarity, and temperature are critical. For example, toluene at 110°C improved Stille coupling efficiency in a related synthesis . Competing side reactions (e.g., over-alkylation) can be mitigated by stoichiometric control of the trifluoroethylating agent .

Q. What strategies are used to analyze contradictory data in enzyme inhibition assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. Dose-response curves (IC₅₀ values) should be validated across multiple replicates. Orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate hydrolysis) can clarify mechanisms .

Q. How does the trifluoroethyl group influence receptor binding kinetics compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the indole ring, affecting π-π stacking and hydrogen bonding. Comparative molecular dynamics simulations (e.g., using Protein Data Bank structures) and isothermal titration calorimetry (ITC) quantify these effects .

Q. What analytical challenges arise in quantifying metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : The trifluoroethyl group resists oxidative metabolism, but phase II conjugation (e.g., glucuronidation) may occur. Ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) detects metabolites. Internal standards (e.g, deuterated analogs) correct for matrix effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of similar trifluoroethyl-indole derivatives?

- Methodological Answer : Variability may stem from differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (e.g., viability vs. apoptosis). Meta-analysis of published IC₅₀ values, normalized to control compounds, can identify trends. Structural-activity relationship (SAR) studies using crystallography or docking models clarify substituent effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。